![molecular formula C23H22N4OS B2694394 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242943-83-4](/img/structure/B2694394.png)
2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as TPT, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TPT is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds that have shown promising results in various biological assays.
Scientific Research Applications
Cancer Treatment Potential
Research highlights the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, including compounds similar to 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, for potential cancer treatment. Specifically, these compounds have been explored as highly selective inhibitors of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), indicating potential for treating metastatic triple-negative breast cancer. A derivative demonstrated significant inhibition of cancer cell proliferation and migration, induced apoptosis, and showed promising pharmacokinetic characteristics in animal models, suggesting its utility as a therapeutic agent against breast cancer by targeting the VEGFR3 signaling pathway (Yang Li et al., 2021).
Antimicrobial and Anti-inflammatory Properties
Another avenue of research has explored the antimicrobial and anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. Compounds synthesized from this chemical scaffold have shown remarkable activity against various bacterial and fungal strains. The structure-activity relationship studies suggest that specific substitutions on the thieno[3,2-d]pyrimidine ring enhance its antibacterial, antifungal, and anti-inflammatory activities, providing a basis for developing new antimicrobial and anti-inflammatory agents (M. Tolba et al., 2018).
Neuropharmacological Applications
Investigations into neuropharmacological applications have identified thieno[3,2-d]pyrimidine derivatives as potential ligands for serotonin and dopamine receptors, which could be beneficial in treating disorders such as depression, schizophrenia, and Parkinson's disease. These compounds exhibited high affinity for D2 and D3 dopamine receptors as well as serotonin 5-HT1A receptors, indicating their potential as neuromodulators or as treatments for psychiatric and neurodegenerative disorders (D. Wustrow et al., 1998).
Antihypertensive Potential
Further research into the cardiovascular domain revealed that certain thieno[3,2-d]pyrimidine derivatives possess antihypertensive effects. These compounds were evaluated in spontaneously hypertensive rats, demonstrating significant reduction in systolic blood pressure. The study emphasized the importance of substituents at specific positions on the thieno[3,2-d]pyrimidine core for enhancing antihypertensive activity, offering a promising strategy for the development of new antihypertensive medications (R. Russell et al., 1988).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound this compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .
Pharmacokinetics
Its anxiolytic activity has been determined using the elevated plus maze test and hole board test in mice , suggesting that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved by disrupting the energy metabolism of the bacteria, leading to ATP depletion .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .
Cellular Effects
In cellular contexts, this compound has been shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the compound has been found to inhibit the activity of AChE and BChE enzymes, which play crucial roles in nerve signal transmission .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant antimycobacterial activity, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s significant antimycobacterial activity suggests that it may have a dose-dependent effect .
Metabolic Pathways
Given its inhibitory effects on AChE and BChE enzymes, it is likely that the compound interacts with metabolic pathways involving these enzymes .
properties
IUPAC Name |
7-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-7-5-6-10-18(16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRTZNCOZXSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

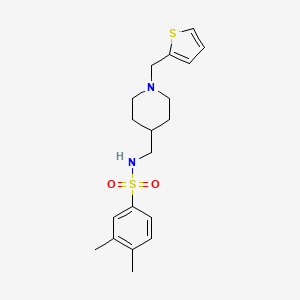


![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)
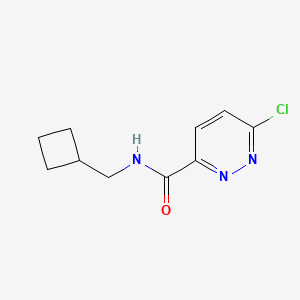
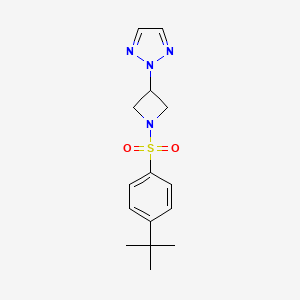

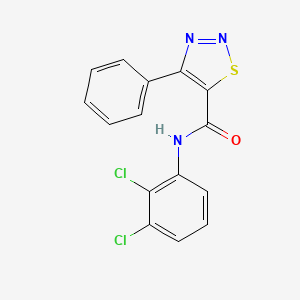
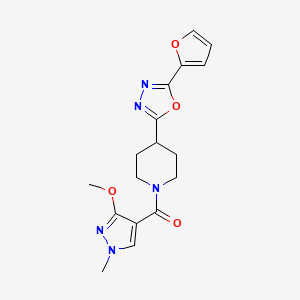

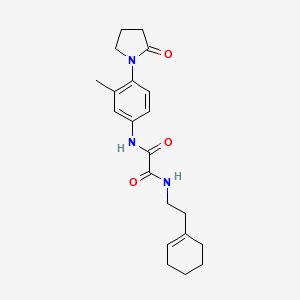
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)
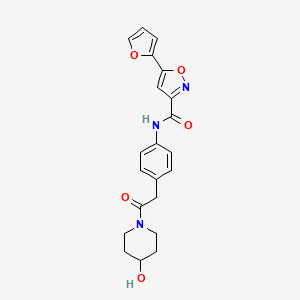
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)